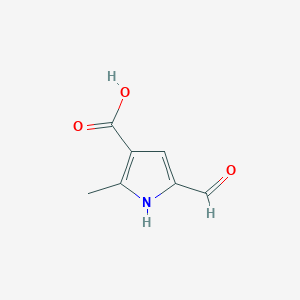

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Remember, when handling any chemical compounds, always follow the appropriate safety procedures. For “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, it’s recommended to handle it in an inert atmosphere and store it at 2-8°C . It’s also recommended to keep it in a dark place and sealed in dry at room temperature . Please refer to the material safety data sheet (MSDS) for more safety information .

Activité Biologique

5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid (FMCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of FMCA, focusing on its antimicrobial, antitumor, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

FMCA is characterized by its pyrrole ring structure, which is known for its ability to interact with various biological targets. The presence of the formyl and carboxylic acid functional groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

FMCA has been investigated for its antimicrobial properties against various pathogens. Studies have reported that derivatives of FMCA exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of FMCA Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate | 10 | Bacillus subtilis |

These findings indicate that FMCA and its derivatives possess moderate to potent antimicrobial activity, making them potential candidates for developing new antibacterial agents .

Antitumor Activity

Research has also highlighted the antitumor potential of FMCA. A study involving the synthesis of chloropyrrole derivatives demonstrated that certain modifications to the pyrrole structure significantly enhanced their antitumor efficacy.

Table 2: Antitumor Activity of FMCA Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Chlorinated FMCA derivative | 0.32 | A549 (Lung cancer) |

| Methyl-substituted FMCA derivative | 0.67 | KB (Oral cancer) |

| Ethyl-amino derivative | 1.19 | Melanoma (K111) |

The results show that specific substitutions on the pyrrole ring can lead to significantly lower IC50 values, indicating enhanced potency against various cancer cell lines .

The mechanism of action for FMCA appears to involve interactions with key biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyrrole ring may engage in π-π stacking interactions with aromatic residues in proteins, affecting their function .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of FMCA:

- Antimicrobial Efficacy : A study demonstrated that FMCA exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Bacillus subtilis, indicating strong antibacterial properties .

- Anticancer Potential : In vitro studies showed that modified derivatives of FMCA had IC50 values ranging from 0.32 to 1.22 µM against various cancer cell lines, suggesting a promising avenue for cancer therapy development .

- Therapeutic Applications : Research indicates that FMCA could be explored further for its potential use in drug development, particularly as a scaffold for synthesizing novel therapeutic agents targeting specific diseases .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Notably, it plays a role in producing derivatives that exhibit significant biological activities:

- Antitumor Activity : 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid has been linked to the synthesis of compounds that demonstrate antitumor properties. For instance, derivatives synthesized from this compound have shown effectiveness against various cancer cell lines, including A-431 and A549 .

- Antibacterial Properties : Research indicates that derivatives of this compound can inhibit bacterial growth. In vitro studies have shown that certain synthesized compounds exhibit activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating potent antibacterial effects .

Biological Evaluations

Numerous studies have evaluated the biological activities of compounds derived from this compound:

- Antimicrobial Studies : A series of methyl derivatives were synthesized and screened for antimicrobial activity. These studies revealed promising results against Gram-positive and Gram-negative bacteria, showcasing potential applications in treating infections .

- Antitumor Evaluations : The compound's derivatives were tested for their ability to inhibit cancer cell proliferation. Some derivatives demonstrated IC50 values as low as 0.32 µM against non-small cell lung cancer cells, indicating strong potential as antitumor agents .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing a series of novel indolin-2-one derivatives containing pyrrole moieties showed that modifications to the pyrrole structure significantly enhanced antitumor activity against selected cancer cell lines. The introduction of halogen atoms was crucial for reducing cardiotoxicity while maintaining efficacy .

Case Study 2: Antimicrobial Derivatives

Another investigation synthesized a range of methyl-substituted pyrroles and evaluated their antimicrobial properties. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also displayed low toxicity profiles, making them suitable candidates for further development into therapeutic agents .

Analyse Des Réactions Chimiques

Condensation Reactions

The formyl group at the 5-position participates in condensation reactions to form Schiff bases or imine derivatives. For example:

-

Reaction with amines : In the presence of coupling agents like HATU and DIPEA in DMF, the formyl group reacts with primary amines to yield pyrrole-containing amides or imines. This method achieved a 39–71% yield in the synthesis of intermediates for kinase inhibitors .

-

Knorr pyrrole synthesis : Under acidic conditions, the compound undergoes cyclocondensation with β-ketoesters to form substituted pyrroles, a key step in synthesizing bioactive molecules .

Table 1: Condensation Reaction Conditions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HATU, DIPEA, DMF | Amide-linked pyrrole derivatives | 39–71% | |

| β-ketoester, POCl₃ | Substituted pyrroles | 59% |

Oxidation and Reduction

The formyl group is redox-active:

-

Oxidation : Treatment with SO₃-Pyr complex in DMSO oxidizes the formyl group to a carboxylic acid, forming 5-carboxy-2-methyl-1H-pyrrole-3-carboxylic acid (71% yield) .

-

Reduction : Sodium borohydride reduces the formyl group to a hydroxymethyl group, yielding 5-(hydroxymethyl)-2-methyl-1H-pyrrole-3-carboxylic acid, a precursor for polymerizable monomers.

Cyclization Reactions

The compound serves as a building block for fused heterocycles:

-

Pyrrolone synthesis : Reacting with ammonium sulfate in hexamethyldisilazane (HMDS) followed by TMSOTf induces cyclization to form 3-(pyrrol-2-yl)methylene)-2-pyrrolones (97% yield) .

-

Vilsmeier-Haack formylation : Used to introduce additional formyl groups, enabling access to polycyclic structures .

Table 2: Cyclization Reaction Parameters

| Reagents | Product | Yield | Purity | Source |

|---|---|---|---|---|

| (NH₄)₂SO₄, HMDS, TMSOTf | 3-(pyrrol-2-yl)methylene-2-pyrrolone | 97% | 82.1% | |

| POCl₃, DMF | Chlorinated pyrrole aldehyde | 25–59% | N/A |

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution:

-

Chlorination : Sulfuryl chloride selectively chlorinates the 4-position, forming 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, a precursor for anticancer agents .

-

Nitration : Nitric acid introduces nitro groups at the 2- or 4-positions, modifying electronic properties for organic electronics .

Nucleophilic Addition

The carboxylic acid at the 3-position reacts with nucleophiles:

-

Esterification : Methanol and HCl convert the acid to its methyl ester, enhancing solubility for chromatographic purification .

-

Amide formation : Coupling with alkylamines using HATU produces amide derivatives with improved bioavailability.

Pharmaceutical Intermediates

The compound is pivotal in synthesizing kinase inhibitors and antitumor agents. For example, its chlorinated derivative showed bioactivity in preclinical cancer models .

Materials Science

Derivatives are used in organic semiconductors for OLEDs, leveraging the pyrrole ring’s conjugated π-system .

Stability and Reactivity Insights

-

pH sensitivity : The carboxylic acid group deprotonates in basic conditions (pH > 8), enhancing solubility but reducing electrophilic reactivity.

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s versatility in condensation, redox, and substitution reactions underscores its value in medicinal chemistry and materials science. Experimental data highlight optimized conditions for high-yield transformations, enabling tailored synthesis of functionalized pyrroles.

Propriétés

IUPAC Name |

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWRAVKIZYREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660330 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442563-59-9 | |

| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.